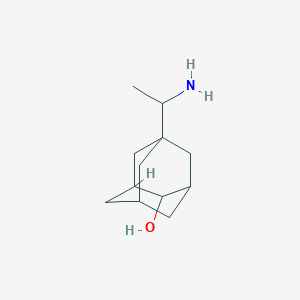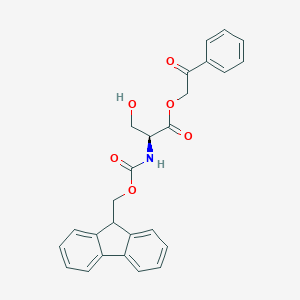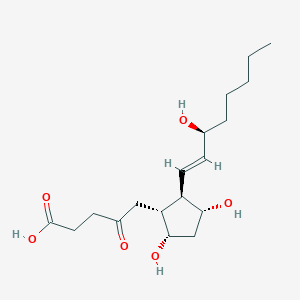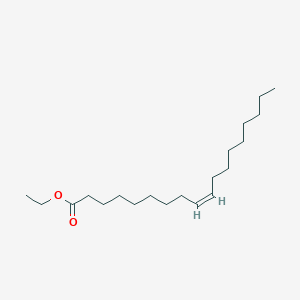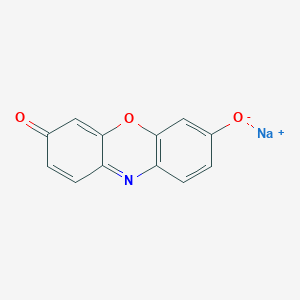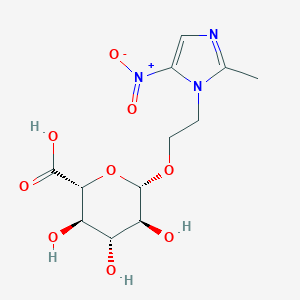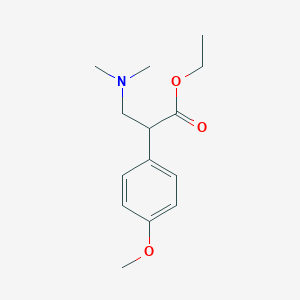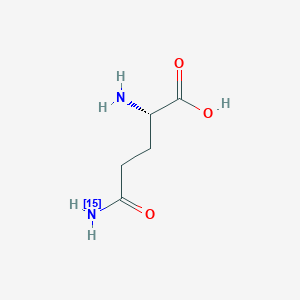
L-Glutamin-amid-15N
Übersicht
Beschreibung
L-Glutamine-amide-15N, also known as L-Glutamic acid 5-amide-15N, is a non-essential amino acid that is labeled with the nitrogen-15 isotope. This compound is abundantly present in the human body and plays a crucial role in various metabolic processes. It is particularly significant in providing a source of carbons for oxidation in certain cells .
Wissenschaftliche Forschungsanwendungen
L-Glutamine-amide-15N has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track nitrogen flow in biochemical pathways.
Biology: The compound is employed in cell culture media to study cellular metabolism and protein synthesis.
Medicine: It is used in clinical research to investigate the role of glutamine in various diseases, including cancer and metabolic disorders.
Wirkmechanismus
Target of Action
L-Glutamine-amide-15N, also known as L-Glutamic acid 5-amide-15N, is a non-essential amino acid that is abundantly present throughout the body . It plays a crucial role in various metabolic processes . The primary targets of L-Glutamine-amide-15N are cells that utilize it as a source of carbons for oxidation . These include lymphocytes and macrophages of the immune system, and intestinal tissue cells .
Mode of Action
L-Glutamine-amide-15N interacts with its target cells by providing a source of carbons for oxidation . This interaction results in the proliferation of lymphocytes and macrophages in the immune system . It also helps maintain the integrity of intestinal tissue .
Biochemical Pathways
L-Glutamine-amide-15N is involved in many metabolic pathways. It plays an important role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
The pharmacokinetics of L-Glutamine-amide-15N involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of L-Glutamine-amide-15N results in the proliferation of lymphocytes and macrophages of the immune system, maintenance of intestinal tissue integrity, and insulin production . It also contributes to the release of glutamine by skeletal muscle during stress conditions .
Biochemische Analyse
Biochemical Properties
L-Glutamine-amide-15N plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in metabolism .
Cellular Effects
L-Glutamine-amide-15N has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of L-Glutamine-amide-15N is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Glutamine-amide-15N can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-Glutamine-amide-15N vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-Glutamine-amide-15N is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
L-Glutamine-amide-15N is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Glutamine-amide-15N and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glutamine-amide-15N is synthesized by transamination of glutamate, catalyzed by the enzyme glutamine synthetase . The reaction involves the incorporation of the nitrogen-15 isotope into the amide group of L-Glutamine. The process typically requires specific conditions such as controlled temperature and pH to ensure the efficient incorporation of the isotope.
Industrial Production Methods
Industrial production of L-Glutamine-amide-15N involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of L-Glutamine, which is then labeled with nitrogen-15 through a series of chemical reactions. The final product is purified using various chromatographic techniques to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine-amide-15N undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of L-Glutamine-amide-15N to L-Glutamic acid-15N through the removal of the amide group.
Reduction: The compound can be reduced to form L-Glutamine-15N.
Substitution: Various substitution reactions can occur, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include L-Glutamic acid-15N, L-Glutamine-15N, and various substituted derivatives of L-Glutamine-amide-15N .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine-15N: Similar to L-Glutamine-amide-15N but lacks the amide group.
L-Glutamic acid-15N: The oxidized form of L-Glutamine-amide-15N.
L-Glutamine-13C5,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
L-Glutamine-amide-15N is unique due to its specific labeling with nitrogen-15 in the amide group, making it particularly useful for studying nitrogen metabolism and protein synthesis. Its ability to serve as a carbon source for oxidation also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QQKKVIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574155 | |
| Record name | L-(N~5~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59681-32-2 | |
| Record name | L-(N~5~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


